C40H22CrN4Na3O10S2

Einecs 263-320-1

CAS No.: 61916-42-5

Cat. No.: VC18440381

Molecular Formula: C40H22CrN4O10S2.3Na

C40H22CrN4Na3O10S2

Molecular Weight: 903.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61916-42-5 |

|---|---|

| Molecular Formula | C40H22CrN4O10S2.3Na C40H22CrN4Na3O10S2 |

| Molecular Weight | 903.7 g/mol |

| IUPAC Name | trisodium;chromium(3+);6-oxido-5-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

| Standard InChI | InChI=1S/2C20H14N2O5S.Cr.3Na/c2*23-16-10-8-12-4-1-2-5-13(12)19(16)21-22-20-15-6-3-7-18(28(25,26)27)14(15)9-11-17(20)24;;;;/h2*1-11,23-24H,(H,25,26,27);;;;/q;;+3;3*+1/p-6 |

| Standard InChI Key | PISPJALACQDOKQ-UHFFFAOYSA-H |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

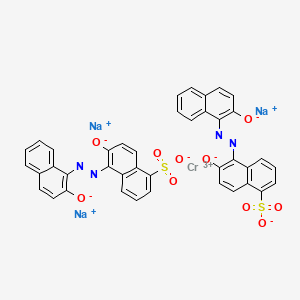

EC 263-320-1 is classified as a sulfonated azo dye, characterized by the molecular formula . Its structural complexity arises from two fused naphthalene rings connected via an azo (-N=N- ) linkage, with hydroxyl (-OH) and sulfonic acid (-SOH) functional groups contributing to its polarity and solubility . Key identifiers include:

Table 1: Key identifiers and predicted ion mobility data for EC 263-320-1 .

Structural Analysis

The compound’s structure features a diazenyl group bridging two hydroxyl-substituted naphthalene moieties, with a sulfonic acid group enhancing water solubility. The presence of conjugated π-electrons across the aromatic systems contributes to its potential absorbance in the visible spectrum, a hallmark of azo dyes . Computational models predict a planar configuration, facilitating intermolecular interactions such as π-stacking, which may influence its aggregation behavior in solution .

Synthesis and Industrial Applications

Applications in Industry

Azo dyes like EC 263-320-1 are historically utilized in:

-

Textile dyeing: For cotton, silk, and wool due to their vibrant hues and wash-fastness.

-

Cosmetics: Lipsticks and hair dyes, though this application is under scrutiny (see Section 4) .

Physicochemical Properties

Spectral and Stability Data

The compound’s infrared (IR) spectrum likely exhibits stretching frequencies for -OH (~3200 cm), -N=N- (~1450 cm), and -SOH (~1050 cm). Thermal gravimetric analysis (TGA) would predict decomposition above 250°C, consistent with aromatic sulfonic acids .

Solubility and Reactivity

The sulfonic acid group confers high solubility in aqueous alkaline media. Reactivity is dominated by electrophilic substitution at the hydroxyl-substituted aromatic rings, with potential for sulfonation or nitration under aggressive conditions .

Recent Research and Data Gaps

Analytical Challenges

Despite advances in mass spectrometry, isomer discrimination and metabolite identification remain problematic. Ion mobility spectrometry (IMS) data (Table 1) provide collision cross sections but require validation against experimental standards .

Alternatives and Sustainable Chemistry

Research priorities include developing non-azo pigments (e.g., anthraquinone derivatives) and enzymatic degradation methods to mitigate environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume